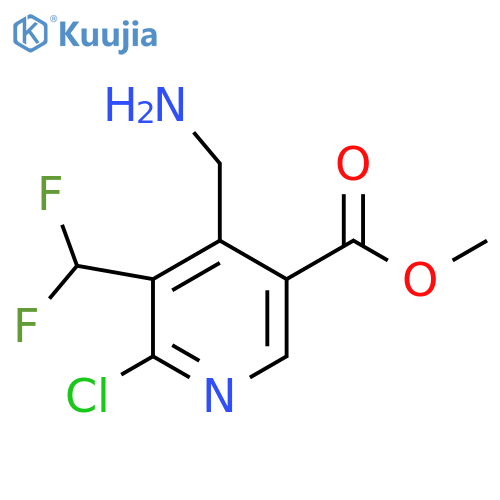

Cas no 1806051-23-9 (Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

1806051-23-9 structure

商品名:Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate

CAS番号:1806051-23-9

MF:C9H9ClF2N2O2

メガワット:250.629768133163

CID:4870275

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate

-

- インチ: 1S/C9H9ClF2N2O2/c1-16-9(15)5-3-14-7(10)6(8(11)12)4(5)2-13/h3,8H,2,13H2,1H3

- InChIKey: ULQGCHUIYNXKQB-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(F)F)=C(CN)C(C(=O)OC)=CN=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 65.2

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049256-1g |

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate |

1806051-23-9 | 97% | 1g |

$1,460.20 | 2022-04-01 |

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 関連文献

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

1806051-23-9 (Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量